molecular formula C12H7BrCl2N2O B5124018 N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide

N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide

Cat. No.: B5124018
M. Wt: 346.00 g/mol
InChI Key: JDKXHJUZKLLDSA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound features a benzamide core substituted with a 5-bromopyridin-2-yl group and two chlorine atoms at the 2 and 3 positions of the benzene ring. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide typically involves the reaction of 5-bromopyridin-2-amine with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound is employed in studies investigating its biological activity, such as its effects on cell proliferation and apoptosis.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)-2-bromoacetamide
  • N-(5-bromopyridin-2-yl)-2-chloroacetamide
  • N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

Uniqueness

N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other research fields .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2N2O/c13-7-4-5-10(16-6-7)17-12(18)8-2-1-3-9(14)11(8)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKXHJUZKLLDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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